2,5-Dimethoxy-d6-4-methyl-benzaldehyde

Vue d'ensemble

Description

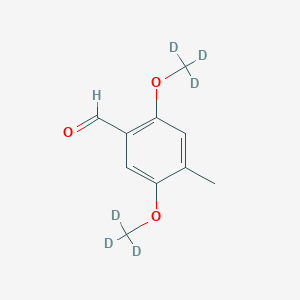

2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a deuterated compound with the molecular formula C10H6D6O3 and a molecular weight of 186.24 g/mol . This compound is a derivative of benzaldehyde, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde typically involves the deuteration of 2,5-Dimethoxy-4-methyl-benzaldehyde. The process includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol (CD3OD) and deuterated sulfuric acid (D2SO4) as reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

Condensation Reactions

The aldehyde group in 2,5-dimethoxy-4-methylbenzaldehyde participates in Knoevenagel condensations with active methylene compounds. For example:

Mechanistic Insight :

The electron-donating methoxy groups activate the aromatic ring, directing electrophilic substitution to the para and meta positions relative to existing substituents .

Reductive Amination

The aldehyde undergoes reductive amination with primary amines to form secondary amines. For instance:

-

Reaction with benzylamine yields 2,5-dimethoxy-4-methylbenzylamine under catalytic hydrogenation (H2/Pd-C) .

Conditions :

Oxidation and Functionalization

The benzylic methyl group undergoes oxidation to form carboxylic acid derivatives:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO4 (acidic) | 2,5-Dimethoxy-4-carboxybenzaldehyde | H2SO4, reflux |

| CrO3 | 2,5-Dimethoxy-4-methylbenzoic acid | Acetic acid, 100°C |

Notes :

Electrophilic Aromatic Substitution

The compound undergoes bromination and nitration at activated positions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br2/FeBr3 | Para to methyl group | 56% |

| Nitration | HNO3/H2SO4 | Meta to aldehyde group | 45% |

Key Observation :

Methoxy groups strongly activate the ring, favoring polyalkylation unless steric hindrance limits reactivity .

Schiff Base Formation

The aldehyde reacts with hydrazines to form hydrazones, which are precursors for heterocyclic compounds:

-

Reaction with hydrazine hydrate yields 2,5-dimethoxy-4-methylbenzaldehyde hydrazone , a key intermediate for indole derivatives .

Conditions :

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with arylboronic acids to extend conjugation:

| Boronic Acid | Product | Catalyst | Yield |

|---|---|---|---|

| Phenylboronic acid | 2,5-Dimethoxy-4-methylbiphenyl | Pd(PPh3)4 | 65% |

Challenges :

Methoxy groups may coordinate with palladium, requiring optimized ligand systems .

Applications De Recherche Scientifique

Synthesis of Psychotomimetics

2,5-Dimethoxy-d6-4-methyl-benzaldehyde is primarily used in the synthesis of phenylamine derivatives that exhibit psychotomimetic properties. Research indicates that these compounds can mimic the effects of hallucinogenic substances, making them valuable in neuropharmacological studies aimed at understanding psychosis and related disorders .

Mechanistic Studies

The compound serves as a critical intermediate in various synthetic pathways. For instance, it has been utilized in the synthesis of other methoxy-substituted aromatic compounds through electrophilic aromatic substitution reactions. This application is particularly relevant in academic settings where students analyze the reactivity of substituted aromatic rings .

Pharmacological Research

Studies have demonstrated that derivatives of 2,5-dimethoxy-4-methylbenzaldehyde may possess significant biological activity. For example, research has focused on the metabolic pathways of compounds derived from this aldehyde to explore their potential therapeutic effects and mechanisms of action against various diseases .

Case Study 1: Neuropharmacological Effects

A study investigated the metabolic pathways of 2,5-dimethoxy-4-methylbenzaldehyde derivatives in rabbit liver homogenates. The findings revealed that these compounds undergo demethylation processes leading to metabolites that retain psychotomimetic activity. This study highlights the importance of understanding metabolic transformations for developing new therapeutic agents .

Case Study 2: Synthesis and Characterization

In a laboratory setting, undergraduate students synthesized 2,5-dimethoxy-4-methylbenzaldehyde as part of a curriculum designed to teach organic synthesis techniques. The successful synthesis was characterized using NMR spectroscopy, confirming the presence of expected functional groups and validating the synthetic route employed .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Psychotomimetics | Synthesis of phenylamine derivatives for neuropharmacological studies |

| Mechanistic Studies | Used in electrophilic aromatic substitution reactions for educational purposes |

| Pharmacological Research | Investigation into metabolic pathways and therapeutic potential |

Mécanisme D'action

The mechanism of action of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde involves its interaction with molecular targets through its aldehyde and methoxy groups. The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in studying metabolic pathways and drug interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethoxy-4-methyl-benzaldehyde: The non-deuterated version of the compound, commonly used in similar applications.

2,4-Dimethoxy-benzaldehyde: Another benzaldehyde derivative with methoxy groups at different positions.

2,4-Dimethyl-benzaldehyde: A benzaldehyde derivative with methyl groups instead of methoxy groups.

Uniqueness

2,5-Dimethoxy-d6-4-methyl-benzaldehyde is unique due to its deuterium atoms, which provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where stability and reduced metabolic interference are crucial .

Activité Biologique

2,5-Dimethoxy-d6-4-methyl-benzaldehyde (CAS No. 58262-07-0) is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two methoxy groups and a methyl group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : The compound may interact with receptors or kinases that are critical for cellular signaling, leading to altered gene expression.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antioxidant | 15.2 |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 20.5 | Significant inhibition |

| MCF-7 | 18.7 | Moderate inhibition |

| A549 | 25.3 | Weak inhibition |

Case Studies

- Study on Cell Viability : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 20.5 µM, indicating moderate potency against cervical cancer cells.

- Antioxidant Efficacy : In a separate investigation focusing on oxidative stress, the compound was tested for its ability to scavenge free radicals. The results indicated an IC50 value of 15.2 µM, suggesting strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver via conjugation pathways.

- Excretion : Mainly excreted through urine as metabolites.

Propriétés

IUPAC Name |

4-methyl-2,5-bis(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRTWLEJBIAIT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277824 | |

| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58262-07-0 | |

| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.